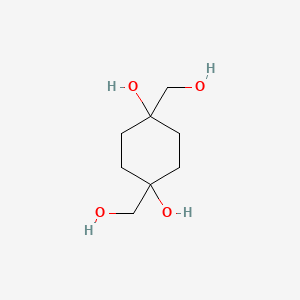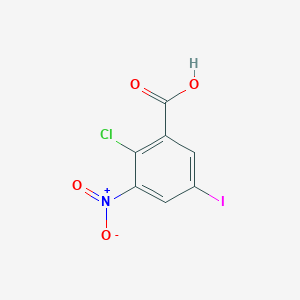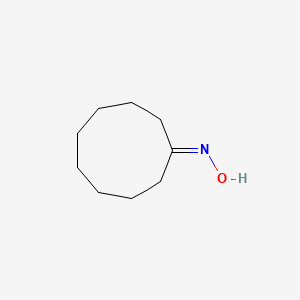
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol, also known as 1,4-Cyclohexylenedimethanol, is a di-substituted derivative of cyclohexane. This compound is classified as a diol, meaning it has two hydroxyl (OH) functional groups. It is commonly used in the synthesis of various polymers and resins due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
- Hydrogenation of DMCD to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves high-pressure hydrogenation of DMT in the presence of a catalyst. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
Applications De Recherche Scientifique
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Mécanisme D'action
The mechanism of action of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol involves its ability to form strong hydrogen bonds due to the presence of hydroxyl groups. These hydrogen bonds facilitate the cross-linking of polymer chains, enhancing the mechanical properties and stability of the resulting materials. The compound’s molecular targets include polymer matrices and biological tissues, where it interacts with other molecules to form stable structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the additional hydroxyl groups.
1,4-Bis(glycidoxymethyl)cyclohexane: Contains epoxy groups instead of hydroxyl groups.
1,4-Cyclohexanedimethanol diglycidyl ether: Contains glycidyl ether groups.
Uniqueness
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is unique due to its dual hydroxyl groups, which provide enhanced hydrogen bonding capabilities. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the synthesis of high-performance polymers and biocompatible materials .
Propriétés
Numéro CAS |
90201-74-4 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1,4-bis(hydroxymethyl)cyclohexane-1,4-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2 |
Clé InChI |
ACLGHSLNXWLTGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CO)O)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)


![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)





![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)


